N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of this compound, also known as N-(4-methoxybenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play crucial roles in cell proliferation and angiogenesis, respectively, and are often upregulated in certain types of cancers, including triple-negative breast cancer .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the downstream signaling pathways associated with cell proliferation and angiogenesis, leading to a reduction in tumor growth .
Pharmacokinetics
In silico models suggest that the compound and its derivatives meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and angiogenesis, leading to a reduction in tumor growth . This is particularly relevant in the context of triple-negative breast cancer, where EGFR and VEGFR-2 are often upregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Acetamide Group: The acetamide group can be attached through an amidation reaction using acetic anhydride or acetyl chloride.
Methoxybenzyl Substitution: The final step involves the substitution of the benzyl group with a methoxy group using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
4-Phenylquinazoline: Lacks the methoxybenzyl and acetamide groups.
N-Benzyl-2-(2-oxoquinazolin-1(2H)-yl)acetamide: Similar structure but without the methoxy group.
Uniqueness
N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is unique due to the presence of both the methoxybenzyl and acetamide groups, which may confer specific biological activities and chemical properties not found in simpler quinazoline derivatives.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-30-19-13-11-17(12-14-19)15-25-22(28)16-27-21-10-6-5-9-20(21)23(26-24(27)29)18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFCMVQNUMNFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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